N-Boc-N'-Benciliden-hidrazina

Descripción general

Descripción

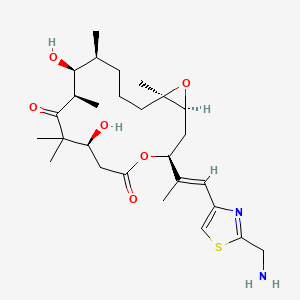

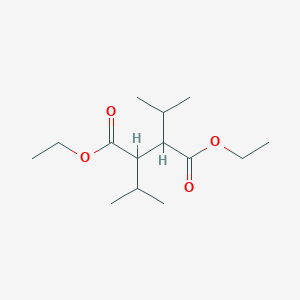

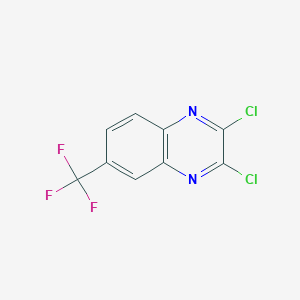

N-Boc-N’-Benzylidene-hydrazine is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.272 . It is used in proteomics research .

Synthesis Analysis

The synthesis of hydrazones, which includes N-Boc-N’-Benzylidene-hydrazine, is achieved by combining suitable aldehydes with four hydrazides . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis

The X-ray structure of the title compound was determined for the first time . There are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation and further joined into infinite chains by hydrogen bonding .Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

N-Boc-N’-Benzylidene-hydrazine has a molecular formula of C12H16N2O2 and a molecular weight of 220.272 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Los compuestos de hidrazona, como la N-Boc-N'-Benciliden-hidrazina, se han encontrado que tienen acciones biológicas únicas y una excelente capacidad de coordinación, lo que los convierte en temas candentes en la investigación farmacéutica . Se han utilizado para crear compuestos novedosos que se dirigen a las vías de muerte celular como la apoptosis, la necrosis y la autofagia . Estas son las dos vías de muerte celular programada (PCD) relacionadas con el cáncer más aceptadas .

Actividades antioxidantes

Se ha encontrado que algunos análogos de benciliden-hidrazona tienen actividades antioxidantes . Por ejemplo, los compuestos 3f, 3i y 3g tuvieron valores de IC50 de 0,60, 0,99 y 1,30 μM, respectivamente, que fueron comparables a los del ácido ascórbico (IC50 = 0,87 μM) .

Desarrollo de fármacos

Los análogos de benciliden-hidrazona se han utilizado en el desarrollo de nuevos agentes anticancerígenos como inhibidor de la telomerasa . Tienen buenas propiedades de similitud con los fármacos y ninguno de los quince compuestos violó la regla de los cinco de Lipinski o la regla de Veber .

Cribado in silico

Se ha realizado un cribado in silico mediante el acoplamiento de los compuestos activos en el sitio activo de la subunidad catalítica de la transcriptasa inversa de la telomerasa . Las energías de unión totales de los compuestos acoplados se correlacionan bien con las potencias citotóxicas (pIC50) frente a líneas celulares de cáncer de pulmón, ovario, melanoma y colon .

Síntesis de nuevos derivados

Se han sintetizado derivados de N'-benciliden-N-(tiazolyl)acetohidrazida mediante la acetilación de derivados de 2-(2-bencilidenhidrazinil)tiazol utilizando anhídrido acético . Esto demuestra el potencial de la this compound en la síntesis de nuevos compuestos químicos.

Actividad antimicrobiana

Aunque no está directamente relacionado con la this compound, cabe destacar que algunos derivados de hidrazona han mostrado actividad antimicrobiana . Esto sugiere aplicaciones antimicrobianas potenciales para la this compound y sus derivados.

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(Z)-benzylideneamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKATZANDADGPR-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24469-50-9 | |

| Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)